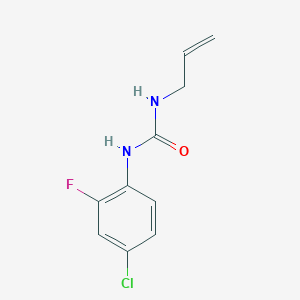
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea, commonly known as CFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU belongs to the class of urea derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CFPU is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CFPU has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CFPU has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. CFPU has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
CFPU has been found to exhibit minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CFPU has been found to reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
CFPU has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit minimal toxicity to normal cells. CFPU has been extensively studied for its potential therapeutic applications. However, CFPU has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. CFPU is also sensitive to light and heat, which can affect its stability.
Orientations Futures
CFPU has significant potential for further research and development. Future research could focus on improving the solubility and stability of CFPU. The development of CFPU analogs could also be explored to improve its therapeutic efficacy. Further studies could also investigate the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the antimicrobial activity of CFPU could be further investigated for the development of new antibiotics.
In conclusion, CFPU is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU has been extensively studied for its anticancer, anti-inflammatory, and antimicrobial activities. CFPU has several advantages for lab experiments, but it also has some limitations. Future research could focus on improving the solubility and stability of CFPU, developing CFPU analogs, and investigating the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
CFPU can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-2-fluoroaniline with isocyanate followed by the reaction with propargyl bromide. The resulting product is CFPU. Another method involves the reaction of 4-chloro-2-fluoroaniline with propargyl isocyanate followed by the reaction with propargyl bromide.
Applications De Recherche Scientifique
CFPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. CFPU has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYIUXGTOGZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

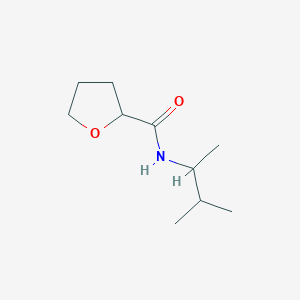
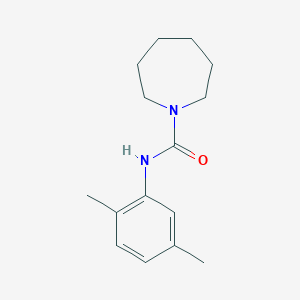
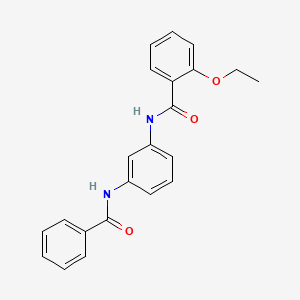
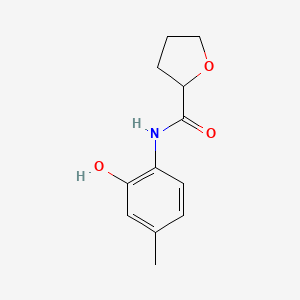
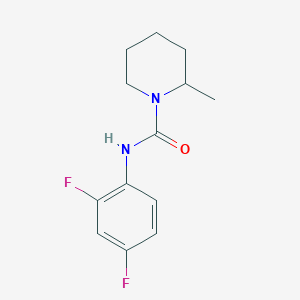
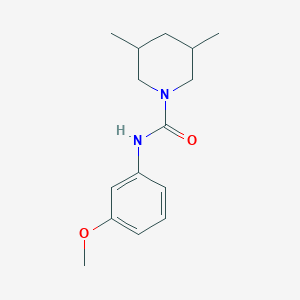
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
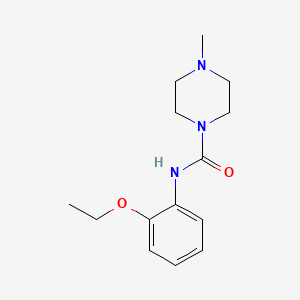
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
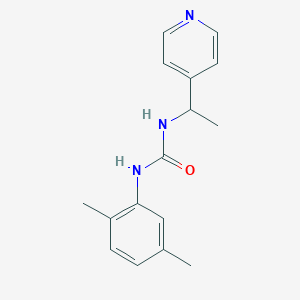
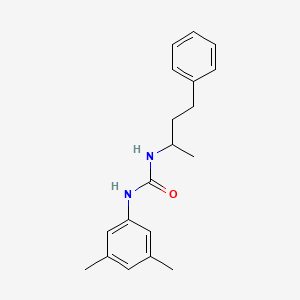
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)